molecular formula C13H11F2NO B12430774 BenzeneMethanaMine, 2,4-difluoro-3-phenoxy-

BenzeneMethanaMine, 2,4-difluoro-3-phenoxy-

Cat. No.: B12430774
M. Wt: 235.23 g/mol
InChI Key: OPHNCLQYKIKHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCV-IN-3 is a compound known for its potent inhibitory activity against the hepatitis C virus (HCV). It is primarily used in the treatment of HCV infections, which can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma. The compound targets specific proteins within the virus, disrupting its replication and thereby reducing the viral load in infected individuals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HCV-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and carboxylic acids, which undergo condensation reactions to form the core scaffold.

    Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of HCV-IN-3 is scaled up using batch or continuous flow reactors. The process involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

HCV-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions include various derivatives of HCV-IN-3, which may have different pharmacological properties and potential therapeutic applications.

Scientific Research Applications

HCV-IN-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand the replication mechanisms of HCV and the role of viral proteins.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of HCV infections and related liver diseases.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HCV.

Mechanism of Action

HCV-IN-3 exerts its effects by targeting the nonstructural proteins of HCV, particularly the NS3/4A protease. This protease is essential for the cleavage of the viral polyprotein into functional units necessary for viral replication. By inhibiting this protease, HCV-IN-3 disrupts the viral life cycle, leading to a reduction in viral replication and load.

Comparison with Similar Compounds

HCV-IN-3 is compared with other HCV protease inhibitors such as telaprevir and boceprevir. While all these compounds target the NS3/4A protease, HCV-IN-3 is unique due to its higher potency and better pharmacokinetic properties. Similar compounds include:

    Telaprevir: An earlier generation HCV protease inhibitor with lower potency.

    Boceprevir: Another HCV protease inhibitor with a different chemical structure but similar mechanism of action.

    Glecaprevir: A next-generation HCV protease inhibitor with pan-genotypic activity.

HCV-IN-3 stands out due to its improved efficacy and reduced side effects, making it a promising candidate for the treatment of HCV infections.

Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

(2,4-difluoro-3-phenoxyphenyl)methanamine

InChI

InChI=1S/C13H11F2NO/c14-11-7-6-9(8-16)12(15)13(11)17-10-4-2-1-3-5-10/h1-7H,8,16H2

InChI Key

OPHNCLQYKIKHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2F)CN)F

Origin of Product

United States

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